

A Comparative Spectroscopic Guide to the Hoveyda-Grubbs 1st Generation Catalyst

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Compound of Interest

Compound Name: *Hoveyda-Grubbs Catalyst 1st Generation*

Cat. No.: *B1589235*

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The Hoveyda-Grubbs 1st Generation catalyst, formally known as Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II), is a pivotal tool in the field of olefin metathesis. Its enhanced stability and distinct reactivity profile compared to the parent Grubbs catalysts have made it a subject of extensive study and application in synthetic chemistry. This guide provides a comparative overview of its spectroscopic characteristics alongside the well-established 1st and 2nd Generation Grubbs catalysts, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for the Hoveyda-Grubbs 1st Generation catalyst and its counterparts, the Grubbs 1st and 2nd Generation catalysts. This data is essential for catalyst identification, purity assessment, and for monitoring reaction progress.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of these catalysts. The chemical shifts (δ) are reported in parts per million (ppm).

Catalyst	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
Hoveyda-Grubbs 1st Gen.	Ru=CH: 16.16 (s)	Ru=CH: 289.4
Aromatic: 6.68-7.52 (m)	iNCN: 214.9	
PCy ₃ : 0.88-2.68 (m)	Aromatic/PCy ₃ : 113.5-153.6	
-OCH(CH ₃) ₂ : 3.81-3.97 (m), 0.98-1.10 (d)	-OCH(CH ₃) ₂ : 75.6, 22.5-22.6	
Grubbs 1st Gen.	Ru=CH: 19.63 (s)	Ru=CH: 294.8
Aromatic: 6.17-8.63 (m)	PCy ₃ /Aromatic: 28.1-151.7	
PCy ₃ : 0.88-2.68 (m)		
Grubbs 2nd Gen.	Ru=CH: 19.15 (s)	Ru=CH: 288.0
Aromatic: 6.90-7.55 (m)	iNCN: 211.5	
PCy ₃ : 1.10-2.50 (m)	PCy ₃ /Aromatic: 26.5-152.9	
IMes: 2.25-2.45 (s, Me), 7.10 (s, N-CH)	IMes: 19.0-138.9	

Note: Chemical shifts can vary slightly depending on the solvent and temperature.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR spectroscopy provides information on the vibrational modes of the catalyst's functional groups, while UV-Vis spectroscopy reveals details about the electronic transitions.

Catalyst	Key IR Absorptions (ν , cm^{-1})	UV-Vis (λ_{max} , nm) [ϵ , $\text{M}^{-1}\text{cm}^{-1}$]
Hoveyda-Grubbs 1st Gen.	Data not explicitly available in provided results.	Data not explicitly available in provided results.
Grubbs 1st Gen.	$\nu(\text{P-C})$: 749, 729	334[1], 514[2][3][4]
Grubbs 2nd Gen.	$\nu(\text{P-C})$: 741, $\nu(\text{C-N})$: 1274	334[5], 502[6][3][4]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols for the characterization of these air- and moisture-sensitive catalysts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
- **Solvent:** Use deuterated solvents that have been thoroughly dried and degassed (e.g., CD_2Cl_2 , C_6D_6).
- **Procedure:**
 - Accurately weigh approximately 5-10 mg of the catalyst into an NMR tube.
 - Add approximately 0.5-0.7 mL of the chosen deuterated solvent via a gas-tight syringe.
 - Seal the NMR tube under the inert atmosphere.
 - Acquire ^1H , ^{13}C , and ^{31}P NMR spectra as needed. For ^{13}C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- **Sample Preparation:** Under an inert atmosphere, place a small amount of the solid catalyst sample onto the ATR crystal.
- **Procedure:**
 - Ensure the sample makes good contact with the crystal.
 - Collect a background spectrum of the empty ATR crystal.
 - Record the sample spectrum.

- Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: All manipulations should be carried out under an inert atmosphere.
- Solvent: Use a dry, degassed UV-grade solvent (e.g., CH₂Cl₂).^[3]
- Procedure:
 - Prepare a stock solution of the catalyst of a known concentration (e.g., 0.10 mM).^[3]
 - Use gas-tight cuvettes for the measurements.
 - Record the UV-Vis spectrum over the desired wavelength range (e.g., 250-850 nm).^[3]
 - Use the pure solvent as a blank.

Olefin Metathesis Catalytic Cycle

The following diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis, which is initiated by the Hoveyda-Grubbs catalyst. The cycle involves the formation of a key metallacyclobutane intermediate.

Caption: The catalytic cycle for olefin metathesis using a Hoveyda-Grubbs type catalyst.

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